2-Ethylhexyl 4-nitrobenzoate
Overview
Description
Synthesis Analysis
The synthesis of nitrobenzoate derivatives typically involves the reaction of substituted benzoic acids with various alcohols or amines in the presence of a catalyst or under specific reaction conditions. For example, ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate is synthesized by reacting ethyl 4-hydroxybenzoate with 1,2-dichloro-4-nitrobenzene in the presence of potassium hydroxide . Similarly, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate is prepared through a cascade reaction involving aza-alkylation and intramolecular Michael addition . These methods could potentially be adapted for the synthesis of 2-Ethylhexyl 4-nitrobenzoate by using the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nitrobenzoate derivatives is often confirmed using techniques such as IR spectroscopy, X-ray diffraction, NMR, and mass spectrometry. For instance, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was confirmed by IR and single-crystal X-ray diffraction studies . The crystal structure of ethyl 4-butylamino-3-nitrobenzoate was determined, revealing an intramolecular N—H⋯O hydrogen bond forming an S(6) ring motif . These structural analyses are crucial for understanding the geometry and electronic properties of the molecules.
Chemical Reactions Analysis
Nitrobenzoate derivatives can undergo various chemical reactions, including cyclization and transesterification. For example, ethyl 2-hydroxymethyl 4-nitrobenzoate cyclizes to 5-nitrophthalide, a reaction that is catalyzed by general bases such as imidazole . These reactions are influenced by factors such as pH, temperature, and the presence of catalysts, which can affect the rate and outcome of the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzoate derivatives are characterized by techniques like infrared spectra, DSC thermograms, and weight loss studies. The reaction of the sodium salt of 4-nitrobenzoic acid with nickel(II) chloride results in the formation of nickel 4-nitrobenzoate compounds, which can be thermally decomposed to NiO . The vibrational wavenumbers, hyperpolarizability, and infrared intensities of these compounds can be computed using computational methods such as HF and DFT . These properties are essential for understanding the behavior of the compounds under different conditions and for potential applications.
Scientific Research Applications
Alkaline Hydrolysis
Research by Iskander, Tewfik, and Wasif (1966) on the influence of nitro-groups on side-chain reactivity demonstrated that a nitro-group in the 4-position, like in 2-Ethylhexyl 4-nitrobenzoate, significantly increases the rate of alkaline hydrolysis of ethyl benzoate. This indicates a potential application in chemical processes involving hydrolysis reactions (Iskander, Tewfik, & Wasif, 1966).
Voltammetric Studies
Carbajo et al. (2000) conducted voltammetric studies on ethyl- m -nitrobenzoate, a compound similar to 2-Ethylhexyl 4-nitrobenzoate, focusing on the nitro radical anion's behavior. This research could be relevant for understanding the electrochemical properties of 2-Ethylhexyl 4-nitrobenzoate (Carbajo et al., 2000).
Nitrosation Chemistry
Loeppky et al. (1991) investigated the nitrosation chemistry of 2-ethylhexyl 4-N,N-dimethylaminobenzoate, a related compound, which could provide insights into the chemical behavior and potential applications of 2-Ethylhexyl 4-nitrobenzoate in the field of sunscreen ingredients and their safety assessments (Loeppky et al., 1991).
Biological Materials
Ellman (1959) synthesized a water-soluble aromatic disulfide related to 2-Ethylhexyl 4-nitrobenzoate for determining sulfhydryl groups in biological materials. This research suggests potential applications in biochemistry for similar compounds (Ellman, 1959).
Catalysis in Chemical Synthesis
Hong-ze (2013) studied the esterification of 4-nitrobenzoic acid, using 2-Ethylhexyl 4-nitrobenzoate as a catalyst, indicating its potential application in organic synthesis (Hong-ze, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethylhexyl 4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-5-6-12(4-2)11-20-15(17)13-7-9-14(10-8-13)16(18)19/h7-10,12H,3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSJHQMIVNJLNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343664 | |
Record name | 2-Ethylhexyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylhexyl 4-nitrobenzoate | |
CAS RN |
16397-70-9 | |
Record name | Benzoic acid, 4-nitro-, 2-ethylhexyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16397-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl-4-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016397709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylhexyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-nitro-, 2-ethylhexyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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